Diisobutyl ether

概述

描述

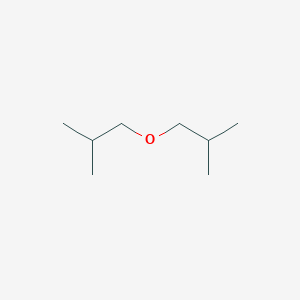

Diisobutyl ether is an organic compound with the molecular formula C8H18O. It is a colorless liquid with a characteristic ether-like odor. This compound is used as a solvent in various chemical reactions and processes due to its stability and relatively low reactivity .

准备方法

Diisobutyl ether can be synthesized through several methods. One common method involves the acid-catalyzed dehydration of isobutanol. This reaction typically occurs at elevated temperatures and in the presence of a strong acid such as sulfuric acid . Another method is the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide in an SN2 reaction .

化学反应分析

Diisobutyl ether is relatively stable and does not readily undergo oxidation or reduction reactions. it can be cleaved by strong acids like hydroiodic acid (HI) and hydrobromic acid (HBr) . In the presence of oxygen, this compound can form peroxides or hydroperoxides .

科学研究应用

Combustion Studies

DIBE has been investigated for its combustion characteristics, particularly in the context of diesel fuel applications. Research has shown that DIBE exhibits a specific negative temperature coefficient (NTC) behavior during combustion, which is crucial for understanding its reactivity and efficiency as a fuel component.

Key Findings:

- Combustion Kinetics : DIBE's combustion kinetics were studied alongside other dibutyl ether isomers using a plug flow reactor. The experiments revealed that DIBE shows a single NTC region, indicating distinct reactivity patterns under varying pressure conditions .

- Chemical Kinetic Models : Models developed for DIBE have been validated against experimental data. These models help elucidate the effects of molecular structure on combustion behavior and the formation of key species such as isobutanal and formaldehyde during oxidation processes .

DIBE plays a significant role in organic synthesis, particularly in reactions requiring ether functionalities. Its ability to act as a solvent and reactant makes it valuable in various chemical processes.

Applications:

- Solvent for Reactions : DIBE is often used as a solvent for organic reactions due to its favorable solubility properties with various organic compounds .

- Synthesis of Other Compounds : It serves as an intermediate in the synthesis of other ethers and can participate in acid-catalyzed dehydration reactions .

Environmental Impact Studies

Recent studies have also focused on the environmental implications of using DIBE as a fuel additive or solvent. Understanding its degradation pathways and potential toxicity is essential for assessing its safety and environmental footprint.

Research Insights:

- Degradation Pathways : Investigations into the environmental fate of DIBE indicate that it can undergo various degradation processes, which are influenced by factors such as temperature and microbial activity .

- Toxicity Assessments : Safety evaluations have been conducted to assess the genotoxicity of DIBE and its impurities, highlighting the importance of regulatory compliance in its applications .

Case Study 1: Combustion Performance

A study conducted on the combustion performance of DIBE in diesel engines demonstrated that incorporating DIBE can enhance engine efficiency while reducing emissions compared to traditional diesel fuels. The findings indicated improved ignition delay times and lower soot formation rates .

Case Study 2: Solvent Efficacy

In another case, DIBE was evaluated as a solvent in the extraction of bioactive compounds from plant materials. The results showed that DIBE effectively solubilized target compounds, making it a suitable alternative to more toxic solvents traditionally used in extraction processes .

作用机制

The mechanism of action of diisobutyl ether primarily involves its role as a solvent. It can dissolve a wide range of organic compounds, facilitating chemical reactions by providing a medium in which reactants can interact. The molecular structure of this compound, with its ether linkage, allows it to stabilize various intermediates and transition states during chemical reactions .

相似化合物的比较

Diisobutyl ether can be compared to other ethers such as dibutyl ether and diethyl ether. Dibutyl ether, like this compound, is used as a solvent in various chemical reactions. this compound has a higher boiling point and is less volatile than diethyl ether, making it more suitable for reactions that require higher temperatures . Other similar compounds include tetrahydrofuran and 1,4-dioxane, which are also used as solvents in organic synthesis .

生物活性

Diisobutyl ether, also known as dibutyl ether (DBE), is an organic compound with the chemical formula . It is primarily used as a solvent and in various industrial applications. Understanding its biological activity is crucial for assessing its safety and potential health effects.

This compound is characterized by its ether functional group, which significantly influences its interactions with biological systems. Its molecular structure consists of two isobutyl groups attached to an oxygen atom, leading to unique chemical behaviors.

Acute Toxicity

Research indicates that this compound exhibits low acute toxicity. In inhalation studies on rats, the lethal concentration (LC50) was found to be approximately 21,600 mg/m³ (4,000 ppm) over four hours, indicating a relatively high tolerance in short-term exposures . Dermal exposure studies have shown an LD50 value greater than 2,000 mg/kg in rabbits, further supporting its low acute toxicity profile .

Reproductive and Developmental Toxicity

Long-term inhalation studies did not reveal any adverse effects on reproductive organs or developmental outcomes at concentrations up to 1,500 mg/m³. The no observed adverse effect level (NOAEL) was determined to be 500 mg/m³ for female rats, reflecting a lack of significant reproductive toxicity .

In Vitro Studies

In vitro testing has shown that this compound is neither mutagenic nor clastogenic. Specifically, it did not induce mutations in bacterial test systems or chromosomal aberrations in human lymphocytes . This suggests a low risk for genetic damage upon exposure.

Antibacterial Properties

Recent studies have explored the antibacterial activity of this compound. For instance, it has been isolated from natural sources like Begonia malabarica, where it demonstrated notable antibacterial effects against various pathogens such as Staphylococcus epidermidis and Escherichia coli at specific concentrations . The compound exhibited zones of inhibition ranging from 8 mm to 9 mm depending on the bacterial strain and concentration tested.

Use in Biodiesel Blends

This compound has been investigated as an additive in biodiesel formulations. Research indicates that blending this compound with lemongrass oil biodiesel can enhance engine performance while reducing harmful emissions. The study reported improvements in brake thermal efficiency (BTE) and reductions in specific fuel consumption (BSFC) compared to conventional diesel fuels .

Case Studies and Research Findings

属性

IUPAC Name |

2-methyl-1-(2-methylpropoxy)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O/c1-7(2)5-9-6-8(3)4/h7-8H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZNYYWIUQFZLLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060856 | |

| Record name | Propane, 1,1'-oxybis[2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

628-55-7 | |

| Record name | Isobutyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=628-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 1,1'-oxybis[2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propane, 1,1'-oxybis[2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-oxybis[2-methylpropane] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.042 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOBUTYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02BSW514GR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What role does Diisobutyl ether play in the dehydration of isobutanol to isobutene?

A: this compound is observed as a by-product during the dehydration of isobutanol to isobutene, particularly at lower conversions []. The reaction, typically catalyzed by alumina, aims to produce isobutene, a valuable feedstock for methyl tert-butyl ether (MTBE), a fuel additive. While high isobutene yields are desirable, the formation of DIBE highlights a competing reaction pathway that can impact the overall efficiency of isobutene production.

Q2: Can you explain the significance of this compound in the context of polydiene production?

A: this compound is specifically mentioned as a potential dihydrocarbyl ether in a patented process for producing polydienes []. This process focuses on achieving high cis-1,4-bond content in polydienes, a crucial factor influencing the properties of these polymers. The patent states that using specific ethers, including DIBE, during the polymerization process can help achieve the desired high cis-1,4-bond content in the final polydiene product.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。